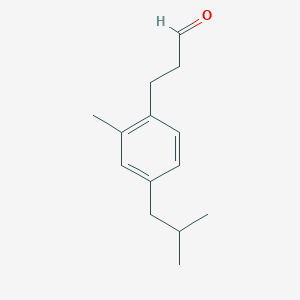

3-(4-Isobutyl-2-methylphenyl)propanal

Descripción

Nomenclature and Structural Representation of 3-(4-Isobutyl-2-methylphenyl)propanal

The systematic IUPAC name for this compound is 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. nih.gov This nomenclature precisely describes its molecular architecture:

Propanal: A three-carbon aliphatic chain with an aldehyde (-CHO) functional group.

3-[...phenyl]: Indicates that the phenyl group is attached to the third carbon of the propanal chain.

4-Isobutyl: An isobutyl group [-CH2CH(CH3)2] is attached to the fourth carbon of the benzene (B151609) ring.

2-Methyl: A methyl group [-CH3] is attached to the second carbon of the benzene ring.

The strategic placement of the methyl group at the ortho position relative to the propanal side chain is a key structural feature, introduced to influence the molecule's metabolic fate and ensure biological safety. acs.orgresearchgate.net

Below is a table summarizing the key identifiers and computed properties of this compound.

| Property | Value |

| Molecular Formula | C14H20O nih.govchemicalbook.com |

| Molecular Weight | 204.31 g/mol nih.govchemicalbook.com |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal nih.gov |

| CAS Number | 1637294-12-2 nih.govchemicalbook.com |

| Synonyms | Nympheal, Benzenepropanal, 2-methyl-4-(2-methylpropyl)- acs.orgnih.gov |

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a class of organic compounds where an aldehyde group is attached to an aromatic ring. fiveable.me These compounds exhibit dual reactivity, participating in reactions characteristic of both the aldehyde function and the aromatic system. egyankosh.ac.in

The aldehyde group in this compound is susceptible to nucleophilic addition and oxidation reactions, typical of aliphatic aldehydes. However, its reactivity is modulated by the electronic influence of the substituted benzene ring. fiveable.me The aromatic ring itself can undergo electrophilic substitution reactions, though the aldehyde group acts as a deactivating, meta-directing group due to its electron-withdrawing nature. chemicalnote.com The presence of the alkyl (isobutyl and methyl) substituents, which are activating groups, complicates the prediction of substitution patterns, creating interesting regiochemical challenges in synthesis. acs.org

Research Rationale and Focus Areas in Organic and Analytical Chemistry

Research interest in this compound stems largely from its application as a fragrance ingredient, specifically as a safer and more effective alternative to traditional lily-of-the-valley (muguet) odorants like Lilial. acs.orgacs.org

In Organic Chemistry, the primary focus has been on developing efficient and scalable synthetic routes. Key challenges include controlling the regiochemistry of the substituents on the benzene ring and efficiently introducing the propanal side chain. acs.org Published synthetic strategies have explored various methods, including:

Friedel-Crafts reactions: For introducing acyl or alkyl groups onto the aromatic ring. acs.org

Grignard reactions: Utilized to form the benzaldehyde (B42025) intermediate by reacting a Grignard reagent with dimethylformamide (DMF). acs.org

Heck reactions: Explored for coupling the aromatic ring with a propenal equivalent. google.com

Hydrogenation: Used to saturate double bonds in the side chain to yield the final propanal structure. google.com

A significant synthetic achievement involved a multi-step process starting from 1-isobutyl-3-methylbenzene, proceeding through electrophilic bromination, Grignard formation, reaction with DMF to create the corresponding benzaldehyde, and subsequent elaboration of the propanal side chain. acs.orgacs.org

In Analytical Chemistry, the focus is on the characterization and detection of this compound. Standard techniques for its identification and quantification would include:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate it from complex mixtures and determine its molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate its precise structure by analyzing the chemical shifts and coupling constants of its hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.

Emerging Research Frontiers for Phenylpropanal Derivatives

The study of this compound is part of a broader interest in phenylpropanal derivatives. These compounds are significant scaffolds in medicinal chemistry and materials science.

Emerging research frontiers for this class of molecules include:

Medicinal Chemistry: Phenylpropanal and its derivatives are precursors for the synthesis of more complex molecules, including β-phenylalanine derivatives, which are found in various drug candidates such as antiviral and anticancer agents. nih.gov They serve as key intermediates in the synthesis of β-lactams and other pharmacologically active compounds. nih.gov

Asymmetric Synthesis: Developing catalytic enantioselective methods for reactions involving phenylpropanal derivatives is an active area of research. For instance, N-sulfonyl imines derived from 3-phenylpropanal have been used as substrates in nickel-catalyzed asymmetric addition reactions to produce chiral allylic amines, which are valuable building blocks in pharmaceuticals. acs.orgacs.org

Biocatalysis and Renewable Resources: There is a growing interest in producing fragrance ingredients like Nympheal derivatives from renewable resources. researchgate.net Research is exploring the use of biocatalysis and starting materials like Hagemann's ester to create more sustainable synthetic pathways. researchgate.net This includes investigating the structure-odor relationship of non-aromatic and hydrogenated derivatives to find biodegradable alternatives. researchgate.net

The continued exploration of compounds like this compound and its analogs promises to yield further innovations in fragrance science, synthetic methodology, and the development of novel bioactive molecules.

Structure

2D Structure

Propiedades

Número CAS |

1637294-12-2 |

|---|---|

Fórmula molecular |

C14H20O |

Peso molecular |

204.31 g/mol |

Nombre IUPAC |

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |

InChI |

InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |

Clave InChI |

UKZXPOJABTXLMK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)CC(C)C)CCC=O |

Origen del producto |

United States |

Synthetic Methodologies for 3 4 Isobutyl 2 Methylphenyl Propanal

Overview of Retrosynthetic Strategies

Retrosynthetic analysis of 3-(4-Isobutyl-2-methylphenyl)propanal suggests several key bond disconnections to devise plausible synthetic routes. The primary starting material for many approaches is 1-isobutyl-3-methylbenzene. acs.org The main challenge lies in the regioselective introduction of the propanal moiety at the 4-position of the benzene (B151609) ring, para to the isobutyl group and meta to the methyl group.

Key retrosynthetic disconnections include:

C-C bond formation at the aromatic ring: This involves disconnecting the entire propanal side chain from the aromatic nucleus. Forward synthesis would then require an electrophilic aromatic substitution or a cross-coupling reaction to install the three-carbon chain.

C-C bond formation within the side chain: This approach starts with a functionalized benzene ring (e.g., a benzaldehyde (B42025) or benzyl (B1604629) halide derivative) and builds the propanal chain step-wise.

Functional group interconversion: This strategy involves creating a precursor molecule with a three-carbon side chain (e.g., an allyl or propenal group) that can be converted to the desired propanal functionality in a final step.

Conventional Synthetic Routes and their Limitations

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. sigmaaldrich.com In this context, 1-isobutyl-3-methylbenzene could be acylated with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

Heck Reaction Approaches

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, offers a more direct method for introducing the three-carbon side chain. wikipedia.org This strategy typically begins with the regioselective halogenation of 1-isobutyl-3-methylbenzene. acs.org Iron-catalyzed bromination, for instance, can produce 1-bromo-4-isobutyl-2-methylbenzene, although controlling the formation of other isomers remains a challenge. acs.org

This aryl bromide can then be coupled with an alkene like allyl alcohol or acrolein. google.com

Coupling with Allyl Alcohol: The Heck reaction with allyl alcohol would yield 3-(4-isobutyl-2-methylphenyl)propan-1-ol. google.com This alcohol intermediate would then need to be oxidized to the target aldehyde.

Coupling with Acrolein: A direct coupling with acrolein would form 3-(4-isobutyl-2-methylphenyl)propenal. researchgate.net This unsaturated aldehyde would then require selective hydrogenation of the carbon-carbon double bond to yield the final propanal. google.com

A major limitation of the Heck reaction approach is achieving high regioselectivity during the initial halogenation of 1-isobutyl-3-methylbenzene. The formation of isomeric aryl halides leads to a mixture of final products, complicating purification and reducing the yield of the desired compound. acs.org

| Method | Key Transformation | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic aromatic substitution with an acyl halide/anhydride. | Utilizes readily available starting materials. | Poor regioselectivity leading to isomeric mixtures. Requires multiple subsequent transformation steps. |

| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. | More direct introduction of the C3 side chain. | Reliant on the regioselective synthesis of the aryl halide precursor, which is often challenging. acs.org |

Carbonylation Strategies

Carbonylation reactions introduce a carbonyl group into a molecule. One potential route is the hydroformylation of 4-isobutyl-2-methylstyrene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction could theoretically produce the target aldehyde directly. However, the synthesis of the starting styrene (B11656) derivative, 4-isobutyl-2-methylstyrene, is not trivial and may require its own multi-step synthesis. Furthermore, hydroformylation of styrenes can produce two isomeric aldehydes (linear and branched), which would necessitate a highly selective catalyst to favor the desired linear product. researchgate.net

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient and selective catalytic methods to overcome the limitations of conventional routes.

Palladium-Catalyzed Reactions for Propanal Moiety Introduction

Palladium catalysis is central to many modern C-C bond-forming reactions. frontierspecialtychemicals.com Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of this compound. For example, a Suzuki-Miyaura coupling could be employed. This would involve the reaction of an arylboronic acid or ester derivative of 1-isobutyl-3-methylbenzene with a three-carbon building block containing a protected aldehyde, such as 3,3-diethoxypropyl bromide.

A notable scaled-up synthesis utilized a palladium-catalyzed approach as part of a multi-step process. acs.org The key steps involved:

Electrophilic Bromination: 1-isobutyl-3-methylbenzene was brominated to produce the aryl bromide. acs.org

Formylation: The aryl bromide was converted to the corresponding Grignard reagent and reacted with dimethylformamide (DMF) to yield 4-isobutyl-2-methylbenzaldehyde. acs.org

Chain Elongation: The resulting benzaldehyde was reacted with ethyl vinyl ether. acs.org

Hydrogenation: The intermediate from the previous step was hydrogenated to afford the final product, this compound. acs.org

This route highlights a practical, albeit multi-step, application of organometallic chemistry to achieve the desired molecular target on a kilogram scale. acs.org

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1-Isobutyl-3-methylbenzene | C₁₁H₁₆ | Primary starting material. acs.org |

| 1-Bromo-4-isobutyl-2-methylbenzene | C₁₁H₁₅Br | Key intermediate for Heck and other cross-coupling reactions. acs.org |

| 4-Isobutyl-2-methylbenzaldehyde | C₁₂H₁₆O | Intermediate for building the propanal side chain. acs.org |

| 3-(4-Isobutyl-2-methylphenyl)propenal | C₁₄H₁₈O | Unsaturated precursor from a Heck reaction with acrolein, requires final hydrogenation. google.com |

Electrophilic Bromination and Grignard Coupling Pathways

A robust and scalable pathway to this compound begins with the electrophilic bromination of a suitable aromatic precursor, 1-isobutyl-3-methylbenzene. acs.orgacs.org This multi-step approach is effective in controlling the regiochemistry, which is a primary challenge in the synthesis of this molecule. acs.org

The initial step involves the regioselective bromination of 1-isobutyl-3-methylbenzene. This reaction is typically catalyzed by iron powder with a small amount of iodine. acs.org The process is highly exothermic and requires careful temperature control; the reaction is cooled to approximately 10°C before bromine is added dropwise over several hours. acs.org This controlled addition is crucial for managing the reaction rate and minimizing the formation of unwanted byproducts. acs.org The bromination yields a majority of the desired monobrominated product, where the bromine atom is introduced para to the isobutyl group. acs.org

Following bromination, the resulting aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal. acs.org This organometallic intermediate is then coupled with an electrophile to introduce the aldehyde functionality. A common method involves reacting the Grignard reagent with dimethylformamide (DMF) to produce the corresponding benzaldehyde, 4-isobutyl-2-methylbenzaldehyde. acs.org This benzaldehyde is a key intermediate that serves as the foundation for constructing the final propanal side chain. acs.org

| Step | Reaction | Key Reagents | Purpose |

| 1 | Electrophilic Bromination | 1-isobutyl-3-methylbenzene, Bromine (Br₂), Iron (Fe) powder, Iodine (I₂) | To regioselectively introduce a bromine atom onto the aromatic ring, primarily at the position para to the isobutyl group. acs.org |

| 2 | Grignard Reagent Formation | Aryl bromide, Magnesium (Mg) | To convert the aryl bromide into a nucleophilic organometallic compound. acs.org |

| 3 | Grignard Coupling | Grignard reagent, Dimethylformamide (DMF) | To form the 4-isobutyl-2-methylbenzaldehyde intermediate. acs.org |

Horner-Wadsworth-Emmons and Muller-Cunradi-Pieroh Reactions

Once the key intermediate, 4-isobutyl-2-methylbenzaldehyde, is synthesized, the three-carbon propanal side chain is constructed. Two notable reactions for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Muller-Cunradi-Pieroh reaction.

The Muller-Cunradi-Pieroh reaction has been successfully employed in the multi-kilogram production of this compound. acs.org In this procedure, the 4-isobutyl-2-methylbenzaldehyde intermediate is reacted with an ethyl vinyl ether. acs.org This reaction extends the carbon chain and introduces the necessary functionality. The resulting product is then subjected to hydrogenation to saturate the double bond, yielding the final propanal product. acs.orggoogle.com

The Horner-Wadsworth-Emmons (HWE) reaction represents a powerful and versatile alternative for olefination. wikipedia.orgconicet.gov.ar This reaction involves the coupling of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In the context of this synthesis, 4-isobutyl-2-methylbenzaldehyde would be reacted with a suitable phosphonate ylide, such as the carbanion derived from triethyl phosphonoacetate, to form an α,β-unsaturated ester. Subsequent reduction of the ester and oxidation would lead to the desired propanal. A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction, simplifying purification. wikipedia.org

| Reaction | Description | Key Intermediate | Outcome |

| Muller-Cunradi-Pieroh | Reaction of an aldehyde with a vinyl ether, followed by hydrogenation. acs.orgresearchgate.net | 4-Isobutyl-2-methylbenzaldehyde | Direct formation of the saturated propanal side chain. acs.org |

| Horner-Wadsworth-Emmons | Reaction of an aldehyde with a stabilized phosphonate carbanion to form an alkene. wikipedia.orgnrochemistry.com | 4-Isobutyl-2-methylbenzaldehyde | Formation of an α,β-unsaturated aldehyde (propenal), which requires a subsequent hydrogenation step to yield the final product. google.com |

Regioselective Functionalization Techniques of Aromatic Precursors

The primary challenge in synthesizing this compound is achieving the correct substitution pattern on the aromatic ring. acs.org The starting material, 1-isobutyl-3-methylbenzene, has multiple positions where functionalization can occur, and the directing effects of the isobutyl and methyl groups must be carefully managed.

Direct formylation methods, which introduce an aldehyde group in one step, often provide poor regioselectivity for this specific substrate. google.com Studies have shown that the isobutyl group tends to direct electrophilic substitution to the position ortho to it, rather than the desired para position. google.com This results in the formation of 2-isobutyl-4-methylbenzaldehyde as a significant byproduct, which is difficult to separate from the desired 4-isobutyl-2-methylbenzaldehyde isomer by standard distillation. google.com

To overcome this, an indirect, multi-step approach is favored. The iron-catalyzed electrophilic bromination of 1-isobutyl-3-methylbenzene proceeds with a high degree of regioselectivity, yielding up to 70% of the desired monobrominated product where bromine is para to the isobutyl group. acs.org While a mixture of regioisomers is still formed, this method significantly favors the correct precursor. acs.org Subsequent conversion of this bromide to the target aldehyde via a Grignard reaction solidifies the desired substitution pattern before the side chain is built. acs.org An alternative process optimization involves converting the mixture of aldehyde isomers into their corresponding dialkyl acetals, which exhibit a greater difference in physical properties and are more easily separated by distillation. google.com

| Functionalization Method | Regioselectivity | Advantage | Disadvantage |

| Direct Formylation | Poor; favors ortho- to isobutyl group. google.com | Fewer synthetic steps. | Leads to isomeric mixtures that are difficult to separate. google.com |

| Electrophilic Bromination | High; favors para- to isobutyl group (up to 70%). acs.org | Good control over regiochemistry. acs.org | Requires multiple steps (bromination, Grignard, formylation). acs.org |

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound from the laboratory bench to multi-kilogram production requires significant process optimization and careful consideration of engineering and safety factors. acs.orglabmanager.com

A critical aspect of scale-up is managing the thermodynamics of the reactions. The initial electrophilic bromination is highly exothermic, and on a large scale, the heat generated must be efficiently dissipated to prevent runaway reactions. acs.orgcatsci.com This is managed by using large reactors with internal cooling systems and by controlling the rate of reagent addition, such as the dropwise addition of bromine over several hours. acs.org The surface-area-to-volume ratio decreases as vessel size increases, making heat transfer less efficient and demanding robust engineering controls. catsci.com

The handling of hazardous materials and byproducts is another key consideration. The bromination step produces a molar equivalent of hydrobromic acid gas, which must be safely contained and neutralized. acs.org In a scaled-up process, this is achieved by using a custom gas scrubber filled with a sodium hydroxide (B78521) solution. acs.org

Efficiency improvements are also sought during process development. For the synthesis of the 1-isobutyl-3-methylbenzene precursor, it was found that moving from a batch process to a continuous-flow reaction over a heated column with an immobilized catalyst allowed for more efficient removal of hydrogen gas byproduct and minimized the formation of undesired saturated side products. acs.org Furthermore, when isomeric mixtures are formed, purification strategies must be scalable. As noted previously, the separation of aldehyde isomers was improved by converting them to acetals, which could be more effectively purified by distillation before being hydrolyzed back to the pure aldehyde. google.com

| Consideration | Laboratory Scale | Scale-Up Implementation | Rationale |

| Heat Management | Heat dissipates quickly from small flasks. labmanager.com | Reactor with internal cooling; slow, controlled reagent addition. acs.org | To prevent runaway reactions due to the decreased surface-area-to-volume ratio in large vessels. catsci.com |

| Byproduct Handling | Byproducts are vented in a fume hood. | Custom gas scrubbers for acidic gases like HBr. acs.org | To ensure safe containment and neutralization of hazardous materials produced in large quantities. acs.org |

| Process Efficiency | Batch reactions are common. | Continuous flow processes for key steps like dehydrogenation. acs.org | To improve efficiency, yield, and safety by better controlling reaction parameters and removing byproducts. acs.orgunimi.it |

| Purification | Chromatography is often used. | Development of scalable distillation methods, potentially involving derivatization (e.g., acetal (B89532) formation). google.com | To enable the purification of multi-kilogram quantities of material efficiently and economically. google.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key principles include maximizing atom economy, using less hazardous materials, and sourcing from renewable feedstocks. ejcmpr.com

The established synthetic routes, while effective, present several areas for potential green improvement. The electrophilic bromination and Grignard pathway has a relatively low atom economy, as bromine and magnesium are used as reagents but are not incorporated into the final product, ultimately forming waste salts after quenching and workup. acs.orgcatsci.com Bromine itself is a hazardous and corrosive material requiring careful handling.

A significant consideration is the origin of the starting materials. Currently, this compound is not available from renewable resources, which is a drawback from a sustainability perspective. researchgate.net The fragrance industry is actively seeking high-performing, renewable, and biodegradable alternatives. researchgate.net

Future research could focus on developing greener synthetic pathways. This might include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H functionalization could allow for the direct introduction of the propanal side chain or a precursor onto the aromatic ring. This would bypass the need for halogenation and Grignard steps, dramatically improving atom economy and reducing hazardous waste.

Renewable Feedstocks: The long-term green chemistry goal would be to develop a synthetic route that starts from renewable feedstocks, such as those derived from biomass, rather than petroleum-based sources. researchgate.net

While the current synthesis is optimized for yield and scalability, applying green chemistry principles could lead to next-generation processes that are more sustainable and environmentally friendly.

Reaction Chemistry and Derivatization Studies of 3 4 Isobutyl 2 Methylphenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is the cornerstone of its reactivity.

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi-bond and the formation of a tetrahedral intermediate, which is typically protonated to yield the final product. youtube.com Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and electronic factors. quizlet.com

Key examples of nucleophilic addition reactions applicable to 3-(4-Isobutyl-2-methylphenyl)propanal include:

Formation of Alcohols: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) followed by an acidic workup yields secondary alcohols. For instance, reacting the title compound with methylmagnesium bromide would produce 1-(4-isobutyl-2-methylphenyl)butan-2-ol.

Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction introduces a new carbon-carbon bond and a hydroxyl group.

Formation of Acetals: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals, which are valuable as protecting groups for the carbonyl functionality. The reaction with ethylene (B1197577) glycol, for example, would form a cyclic acetal (B89532). This strategy is employed in synthetic routes where the aldehyde needs to be preserved while other parts of the molecule are modified. researchgate.net

| Reactant/Reagent | Reaction Type | Product |

|---|---|---|

| 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ | Grignard Reaction | 1-(4-Isobutyl-2-methylphenyl)butan-2-ol |

| Sodium cyanide (NaCN), H₂SO₄ | Cyanohydrin Formation | 2-Hydroxy-4-(4-isobutyl-2-methylphenyl)butanenitrile |

| Ethylene glycol, H⁺ catalyst | Acetal Formation | 2-(2-(4-Isobutyl-2-methylphenyl)ethyl)-1,3-dioxolane |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert this compound into 3-(4-isobutyl-2-methylphenyl)propanoic acid. In vitro metabolism studies have investigated the enzymatic conversion of the aldehyde to its corresponding benzoic acid derivative, highlighting this oxidative pathway. google.com

Reduction: Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the corresponding primary alcohol, 3-(4-isobutyl-2-methylphenyl)propan-1-ol. Hydrogenation of related unsaturated aldehydes is a common step in the synthesis of fragrance compounds. google.comresearchgate.net

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | 3-(4-Isobutyl-2-methylphenyl)propanoic acid |

| Reduction | Sodium borohydride (NaBH₄) or H₂/Pd-C | 3-(4-Isobutyl-2-methylphenyl)propan-1-ol |

Aldehydes that have α-hydrogens are capable of undergoing condensation reactions, where they can act as both a nucleophile (via enolate formation) and an electrophile.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can react with itself (self-condensation) or another enolizable carbonyl compound (crossed-condensation) to form a β-hydroxy aldehyde, which may subsequently dehydrate to yield an α,β-unsaturated aldehyde. Cross-aldol condensations are a cornerstone in the synthesis of many fragrance ingredients. psu.edu

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a powerful method for alkene synthesis with high regioselectivity. This allows for the extension of the carbon chain and the introduction of various substituents.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution by the presence of two alkyl groups: a methyl group and an isobutyl group.

Both the methyl and isobutyl groups are electron-donating and act as ortho, para-directors. masterorganicchemistry.com In this molecule, the methyl group is at position 2 and the isobutyl group is at position 4. The directing effects of these groups are synergistic for some positions and competitive for others.

The methyl group directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

The isobutyl group directs incoming electrophiles to its ortho positions (positions 3 and 5).

Therefore, positions 3 and 5 are electronically activated and the most likely sites for electrophilic attack. Position 3 is sterically less hindered than position 5, which is flanked by the isobutyl group. Consequently, substitution at position 3 is generally favored. The regioselectivity of such reactions is a critical consideration in the synthesis of derivatives. google.com

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Isobutyl-3-nitro-2-methylphenyl)propanal |

| Halogenation | Br₂, FeBr₃ | 3-(3-Bromo-4-isobutyl-2-methylphenyl)propanal |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-isobutyl-2-methylphenyl)propanal |

While the aldehyde and aromatic ring are the primary sites of reactivity, the alkyl side chains can undergo reaction under specific, typically more forcing, conditions.

Benzylic Halogenation: The benzylic hydrogens on both the methyl and isobutyl groups are susceptible to free-radical substitution. Using reagents like N-bromosuccinimide (NBS) with a radical initiator could lead to halogenation at these positions. The propanal side chain also contains benzylic hydrogens, further complicating selectivity.

Oxidation: Strong oxidizing agents, such as hot, concentrated potassium permanganate, can oxidize alkyl chains attached to an aromatic ring to carboxylic acids. Under such harsh conditions, the aldehyde group would also be oxidized, and potentially the entire propanal side chain could be cleaved. Achieving selective oxidation of the side-chain alkyl groups without affecting the rest of the molecule would be a significant synthetic challenge.

Mechanistic Investigations of Key Transformations

The synthesis of this compound can be achieved through various synthetic routes, with key transformations often involving well-established reaction mechanisms such as the Friedel-Crafts acylation and the Heck reaction. sigmaaldrich.com Mechanistic understanding of these transformations is crucial for optimizing reaction conditions and improving yields.

Friedel-Crafts Acylation: One potential pathway to an intermediate for this compound involves the Friedel-Crafts acylation of 1-isobutyl-3-methylbenzene. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. The generally accepted mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., propanoyl chloride) by coordinating to the halogen atom. This facilitates the cleavage of the carbon-halogen bond, generating a resonance-stabilized acylium ion. byjus.comunacademy.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring of 1-isobutyl-3-methylbenzene. The directing effects of the existing alkyl substituents (isobutyl and methyl groups) influence the position of acylation. The formation of a sigma complex, or arenium ion, temporarily disrupts the aromaticity of the ring. byjus.comunacademy.com

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, allowing it to participate in further reactions. byjus.comunacademy.com

Subsequent reduction of the resulting ketone and oxidation of the alcohol would lead to the desired propanal.

Heck Reaction: An alternative approach involves the palladium-catalyzed Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.org In the context of synthesizing a precursor to this compound, this could involve the reaction of a halo-substituted 1-isobutyl-3-methylbenzene with an appropriate alkene. The catalytic cycle of the Heck reaction is generally understood to involve the following key steps:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. wikipedia.orgnih.gov

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, and subsequently inserts into the Pd-aryl bond. This migratory insertion step forms a new carbon-carbon bond. wikipedia.orgnih.gov

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. wikipedia.orgnih.gov

Reductive Elimination: The active Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base. wikipedia.orgnih.gov

The resulting unsaturated aldehyde or a related precursor can then be hydrogenated to yield this compound.

Synthesis of Novel Derivatives and Analogues of this compound

The structural framework of this compound serves as a template for the synthesis of novel derivatives and analogues. These synthetic efforts are often aimed at exploring structure-activity relationships, particularly in the field of fragrance chemistry.

Hydrogenation reactions are a common strategy to produce saturated analogues of this compound, which can lead to the discovery of new fragrance profiles. The selective reduction of the aromatic ring or the aldehyde functional group can yield a variety of saturated derivatives.

One notable study focused on the synthesis of four new hydrogenated derivatives of this compound, starting from an isobutyl Hagemann's ester. byjus.com The synthetic route involved the full or partial hydrogenation of a central acetal-protected intermediate, which upon deprotection, yielded the corresponding saturated or partially saturated analogues. byjus.com For instance, catalytic hydrogenation over a palladium catalyst can be employed to reduce the aromatic ring to a cyclohexyl or cyclohexene (B86901) ring, depending on the reaction conditions.

| Precursor | Hydrogenation Conditions | Product |

| Acetal-protected aromatic intermediate | Full hydrogenation | Fully saturated cyclohexyl analogue |

| Acetal-protected aromatic intermediate | Partial hydrogenation | Partially saturated cyclohexene analogue |

This table is a representation of the types of products that can be obtained through hydrogenation, based on the description in the source.

While specific studies on the stereoselective synthesis of chiral analogues of this compound are not extensively documented in the reviewed literature, general methodologies for the asymmetric synthesis of chiral aldehydes can be considered for their potential application. The introduction of chirality can have a significant impact on the biological and olfactory properties of a molecule.

Potential strategies for the stereoselective synthesis of chiral analogues could include:

Asymmetric Aldol Reactions: Chiral auxiliaries or catalysts can be employed in aldol reactions to introduce a stereocenter adjacent to the carbonyl group. This would result in a chiral hydroxylated precursor that can be further modified to the desired chiral propanal analogue.

Catalytic Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could enable the enantioselective hydrogenation of an unsaturated precursor to the desired chiral saturated analogue.

Enantioselective Alkylation: The alkylation of a prochiral enolate with a suitable electrophile in the presence of a chiral ligand or auxiliary could establish a stereocenter in the carbon chain.

These established methods in asymmetric synthesis provide a conceptual framework for the future development of chiral analogues of this compound, allowing for a more detailed exploration of its structure-property relationships.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed portrait of 3-(4-Isobutyl-2-methylphenyl)propanal emerges.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment and neighboring protons for each hydrogen atom within the molecule. The aldehydic proton characteristically appears as a triplet at approximately 9.81 ppm, with a small coupling constant indicative of its interaction with the adjacent methylene (B1212753) group. The protons of the propylene (B89431) chain are observed as multiplets, with the methylene group alpha to the aldehyde at around 2.75 ppm and the benzylic methylene group at about 2.93 ppm.

The aromatic region of the spectrum displays signals corresponding to the three protons on the benzene (B151609) ring. These typically appear as a doublet and two singlets in the range of 6.9 to 7.1 ppm. The methyl group attached to the aromatic ring resonates as a singlet around 2.31 ppm.

The isobutyl group exhibits a characteristic pattern: a doublet for the two methyl groups at approximately 0.90 ppm, a multiplet for the methine proton at about 1.84 ppm, and a doublet for the methylene group attached to the aromatic ring at around 2.45 ppm.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic H | ~9.81 | Triplet | ~1.5 |

| Ar-CH₂-CH₂ | ~2.93 | Multiplet | |

| CH₂-CHO | ~2.75 | Multiplet | |

| Ar-CH₃ | ~2.31 | Singlet | |

| Ar-H | ~6.9-7.1 | Multiplet | |

| -CH(CH₃)₂ | ~1.84 | Multiplet | |

| -CH₂-CH(CH₃)₂ | ~2.45 | Doublet | ~7.2 |

| -CH(CH₃)₂ | ~0.90 | Doublet | ~6.6 |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The aldehydic carbon is readily identified by its characteristic downfield chemical shift at approximately 202.5 ppm. The carbons of the aromatic ring typically resonate in the region of 126 to 140 ppm.

The aliphatic carbons of the propanal and isobutyl side chains appear at higher field strengths. The methyl carbon on the aromatic ring has a chemical shift of around 19.3 ppm. The carbons of the isobutyl group are found at approximately 22.4 ppm (methyls), 30.2 ppm (methine), and 45.2 ppm (methylene). The propylene chain carbons resonate at about 28.1 ppm and 45.9 ppm.

| Carbon Assignment | Chemical Shift (ppm) |

| C=O (Aldehyde) | ~202.5 |

| Aromatic C | ~126-140 |

| Ar-CH₃ | ~19.3 |

| -CH₂-CH(CH₃)₂ | ~45.2 |

| -CH(CH₃)₂ | ~30.2 |

| -CH(CH₃)₂ | ~22.4 |

| Ar-CH₂-CH₂ | ~28.1 |

| CH₂-CHO | ~45.9 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling relationships, for instance, confirming the coupling between the aldehydic proton and the adjacent methylene protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. For example, the proton signal at ~2.31 ppm would show a correlation to the carbon signal at ~19.3 ppm, confirming the assignment of the aromatic methyl group.

The Heteronuclear Multiple Bond Correlation (HMBC) technique is instrumental in establishing long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment would show a correlation from the aldehydic proton to the carbon of the adjacent methylene group, and to the carbonyl carbon, thereby confirming the propanal moiety and its attachment point.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be unequivocally established. For C₁₄H₂₀O, the calculated exact mass is 204.1514, and HRMS measurements would confirm this value, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. A key fragmentation pathway is the loss of the propanal side chain, leading to the formation of a stable benzylic cation. The cleavage of the bond between the alpha and beta carbons of the side chain is also a common fragmentation route.

Analysis of the mass spectrum would likely reveal a prominent molecular ion peak at m/z 204. Another significant peak would be expected at m/z 147, corresponding to the loss of the propanal group (C₃H₅O). The presence of a fragment at m/z 43 is indicative of the isobutyl group ([CH(CH₃)₂]⁺). The fragmentation pattern, therefore, serves as a molecular fingerprint, confirming the presence and arrangement of the isobutyl, methyl, and propanal substituents on the benzene ring.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are powerful tools for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. nih.govnih.gov For instance, GC-MS has been utilized to monitor the decrease of this compound and the formation of its corresponding benzoic acid derivative in in vitro metabolism studies. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile compounds or for analyses where derivatization is not desirable. LC-MS combines the separation power of high-performance liquid chromatography with the detection specificity of mass spectrometry. researchgate.net High-resolution LC-MS has been instrumental in assessing the formation of coenzyme A (CoA) conjugates from p-alkyl-phenylpropanals and their benzoic acid metabolites in rat hepatocytes. researchgate.net

The primary advantage of these hyphenated techniques lies in their ability to provide both separation and structural information in a single analysis, making them indispensable for complex mixture analysis. chemijournal.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy is particularly adept at identifying characteristic functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), typically in the region of 1740-1720 cm⁻¹. Other characteristic bands would include those for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

Raman Spectroscopy , while providing similar information to IR, is based on the inelastic scattering of light. It is often complementary to IR, as some vibrational modes that are weak in IR may be strong in Raman and vice-versa. The analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can lead to a detailed assignment of the fundamental vibrational modes. nih.gov

While specific IR and Raman spectral data for this compound is not extensively detailed in publicly available literature, the principles of these techniques are routinely applied for the structural confirmation of similar aromatic aldehydes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the gold standard for assessing the purity of this compound and for its separation from impurities and related substances.

Gas chromatography is a primary technique for the purity assessment of this compound due to its volatility. Method development involves optimizing several parameters to achieve the desired separation.

Key parameters for GC method development include:

Column Selection: The choice of the stationary phase is critical. A non-polar or mid-polar column is typically suitable for the analysis of this compound.

Temperature Program: A programmed temperature ramp is often employed to ensure the efficient elution of all components in the sample.

Injector and Detector Temperatures: These must be optimized to ensure complete volatilization of the sample without thermal degradation.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.

GC methods are used not only for purity determination but also for monitoring the progress of chemical reactions during the synthesis of this compound. google.com

| Parameter | Considerations | Typical Values/Ranges |

|---|---|---|

| Column Stationary Phase | Polarity should be matched to the analyte. | Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-17) |

| Column Dimensions | Length, internal diameter, and film thickness impact resolution and analysis time. | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Oven Temperature Program | Initial temperature, ramp rate, and final temperature are optimized for separation. | Initial: 50-100°C, Ramp: 5-20°C/min, Final: 250-300°C |

| Injector Temperature | Should be high enough for rapid vaporization without causing degradation. | 250-280°C |

| Detector | Flame Ionization Detector (FID) is common for quantitative analysis. | FID, Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen are commonly used. | Flow rate: 1-2 mL/min |

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound, especially for samples that are not amenable to GC or for preparative scale separations.

HPLC method development involves the optimization of:

Stationary Phase: Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of moderately polar compounds like this aldehyde.

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically used. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation.

Detector: A UV detector is often suitable for aromatic aldehydes, with the detection wavelength set to an absorbance maximum of the compound.

HPLC is widely used for purity testing, stability studies, and the quantification of the active ingredient in various formulations. researchgate.netgcms.cz

| Parameter | Considerations | Typical Values/Ranges |

|---|---|---|

| Column Stationary Phase | Reversed-phase columns are common for this type of analyte. | C18, C8 |

| Column Dimensions | Particle size, length, and internal diameter affect efficiency and backpressure. | 4.6 mm ID x 150-250 mm length, 3-5 µm particle size |

| Mobile Phase | A mixture of aqueous and organic solvents. | Water/Acetonitrile or Water/Methanol mixtures |

| Elution Mode | Isocratic or gradient elution can be used depending on the complexity of the sample. | Isocratic or Gradient |

| Flow Rate | Affects analysis time and resolution. | 0.8-1.5 mL/min |

| Detector | UV detection is common for aromatic compounds. | UV detector (e.g., at 254 nm) |

This compound does not possess a chiral center in its structure. Therefore, enantiomeric separation using chiral chromatography is not applicable to this compound.

Development of Quantitative Analytical Protocols in Non-Biological Matrices

The development of robust quantitative analytical protocols is essential for quality control and for ensuring the consistent performance of products containing this compound. These protocols are typically developed for non-biological matrices such as raw materials, fragrance oils, and consumer products.

The development of a quantitative method generally involves the following steps:

Method Selection: Based on the properties of the analyte and the matrix, a suitable technique such as GC or HPLC is chosen.

Method Optimization: The parameters of the chosen method are optimized to achieve good resolution, sensitivity, and a reasonable analysis time.

Method Validation: The optimized method is then validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, range, specificity, and robustness.

Calibration is a key aspect of quantitative analysis. A calibration curve is typically generated by analyzing a series of standards of known concentration. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve.

Internal standards may be used to improve the precision of the analysis by correcting for variations in injection volume and detector response.

The development of such protocols ensures that the amount of this compound in a given product is within the specified limits, which is crucial for both its efficacy and safety. researchgate.netgcms.cz

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in describing the electronic properties of a molecule. These calculations provide insights into molecular orbitals, charge distribution, and reactivity indicators.

The fundamental electronic properties of 3-(4-isobutyl-2-methylphenyl)propanal can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgirjweb.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted benzene (B151609) ring, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the propanal moiety, specifically the carbonyl group (C=O), which is electron-accepting in nature. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity. These include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which describes the energy stabilization when the molecule accepts electrons. irjweb.com The Molecular Electrostatic Potential (MEP) map is another useful tool, which visualizes the charge distribution on the molecule's surface. In the MEP of this compound, the region around the carbonyl oxygen would exhibit a negative potential (red), indicating a site for electrophilic attack, while the aldehydic proton and aromatic protons would show positive potential (blue), indicating sites susceptible to nucleophilic attack.

Table 5.1.1: Calculated Electronic Properties of Aromatic Aldehydes This interactive table contains representative data for substituted aromatic aldehydes calculated using DFT methods, illustrating the typical values expected for this compound.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.5 to 5.5 eV |

| Chemical Hardness (η) | Resistance to deformation of electron cloud; calculated as (ELUMO - EHOMO)/2. | 2.25 to 2.75 eV |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. | 1.5 to 2.5 eV |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds and their relative energies. libretexts.org For a flexible molecule like this compound, this analysis is crucial for understanding its three-dimensional structure and properties.

The primary focus of conformational analysis for this molecule would be the dihedral angle involving the aromatic ring and the aldehyde group. The relative orientation of the aldehyde group with respect to the methyl-substituted ring influences the molecule's steric and electronic properties. Steric hindrance between the aldehyde group and the ortho-methyl group on the benzene ring is a significant factor determining the lowest-energy conformation. libretexts.org Similarly, the isobutyl group has several rotatable bonds, leading to multiple possible low-energy conformations.

Computational methods like DFT can be used to locate these stable conformers and calculate their relative energies, providing a detailed energy landscape. This landscape reveals the most probable shapes the molecule will adopt at a given temperature.

Table 5.2.1: Hypothetical Potential Energy Profile for Propanal Side Chain Rotation This interactive table illustrates a simplified potential energy landscape for the rotation around the C(aromatic)-C(alkyl) bond, showing the relative energies of different conformations.

| Dihedral Angle (°) | Conformation Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 0 | Eclipsed (Aldehyde over methyl group) | 5.0 | Transition State |

| 60 | Gauche | 1.0 | Local Minimum |

| 120 | Eclipsed | 4.5 | Transition State |

| 180 | Anti (Aldehyde away from methyl group) | 0.0 | Global Minimum |

| 240 | Eclipsed | 4.5 | Transition State |

| 300 | Gauche | 1.0 | Local Minimum |

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the calculation of the geometries of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By determining the activation energies (the energy barriers between reactants and transition states), DFT can be used to predict the most favorable reaction pathway. nih.govbeilstein-journals.org

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 1-isobutyl-3-methylbenzene, followed by subsequent chemical modifications. libretexts.org A DFT study of this reaction would focus on the key steps:

Formation of the Electrophile: The reaction between an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. libretexts.orgkhanacademy.org

Electrophilic Aromatic Substitution: The attack of the acylium ion on the electron-rich benzene ring. DFT calculations would identify the preferred position of attack (ortho or para to the existing substituents) by comparing the activation energies for the formation of different sigma-complex (Wheland intermediate) isomers. researchgate.net

Proton Elimination: The final step is the removal of a proton from the sigma complex to restore the aromaticity of the ring.

Table 5.3.1: Hypothetical DFT-Calculated Activation Energies for a Friedel-Crafts Acylation Pathway This interactive table provides representative activation free energy (ΔG‡) values for the key steps in a Friedel-Crafts acylation reaction, as would be determined by DFT calculations.

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| 1 | Formation of Acylium Ion Electrophile | ~5-10 |

| 2 | Formation of Sigma Complex (Rate-Determining Step) | ~15-25 |

| 3 | Deprotonation to Restore Aromaticity | ~2-5 |

Molecular Modeling and Simulation of Molecular Interactions (non-biological)

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netmdpi.com For a fragrance molecule like this compound, MD simulations can provide insights into its behavior in various non-biological media, such as solvents or at interfaces, which is relevant to its application in consumer products. acs.orgarxiv.org

An MD simulation treats atoms as classical particles and uses a force field to describe the potential energy of the system, including both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. tudelft.nl Simulating the molecule in a non-aqueous solvent (e.g., a hydrocarbon or an alcohol) can reveal how solvent molecules arrange themselves around the solute. This can be analyzed using tools like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. rsc.org

These simulations can help understand the molecule's solubility, diffusion, and how its conformation might be influenced by the surrounding medium. For a fragrance ingredient, understanding its interactions with non-polar environments is key to predicting its performance, such as its retention on a surface or its release into the gas phase.

Table 5.4.1: Key Intermolecular Interactions Analyzed in MD Simulations This interactive table summarizes the types of non-biological molecular interactions that would be investigated for this compound using molecular dynamics simulations.

| Interaction Type | Description | Relevance to Molecule |

|---|---|---|

| Van der Waals | Weak, short-range forces arising from temporary fluctuations in electron density. | Dominant interaction for the isobutyl and methylphenyl parts in non-polar media. |

| Dipole-Dipole | Electrostatic interaction between permanent dipoles. | Important for the polar aldehyde group's interaction with polar solvent molecules. |

| π-π Stacking | Attractive interaction between aromatic rings. | Possible interaction with other aromatic molecules in a mixture. |

| Solvation Shells | The arrangement of solvent molecules around the solute molecule. | Determines solubility and affects conformational preferences. |

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio and DFT methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. q-chem.com The most commonly predicted spectra are infrared (IR) and nuclear magnetic resonance (NMR).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. For this compound, key predicted vibrational frequencies would include the strong C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), the C-H stretches of the aldehyde, alkyl, and aromatic groups, and the characteristic C=C stretching vibrations of the benzene ring. nih.govdocbrown.info Comparing the calculated spectrum with an experimental one can confirm the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus in the molecule. researchgate.net These calculations are highly sensitive to the molecule's geometry, making them an excellent tool for distinguishing between different isomers or conformers. rsc.orgnih.gov For this compound, DFT methods can predict the ¹H and ¹³C chemical shifts for each unique atom. The predicted spectrum would show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the methyl and isobutyl groups, aiding in the assignment of the experimental NMR spectrum.

Table 5.5.1: Predicted Characteristic IR Frequencies This interactive table shows typical calculated vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aldehyde C=O | Stretching | 1715 - 1695 |

| Aromatic C=C | Stretching | 1610 - 1450 |

Table 5.5.2: Predicted ¹H and ¹³C NMR Chemical Shifts This interactive table provides representative predicted chemical shift ranges for key nuclei in this compound.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Proton | ¹H | 9.5 - 10.0 |

| Aromatic Protons | ¹H | 7.0 - 7.5 |

| Alkyl Protons (CH, CH₂, CH₃) | ¹H | 0.9 - 2.9 |

| Aldehyde Carbonyl | ¹³C | 195 - 205 |

| Aromatic Carbons | ¹³C | 120 - 150 |

| Alkyl Carbons (CH, CH₂, CH₃) | ¹³C | 15 - 45 |

Mechanistic Investigations of Biotransformation Pathways in Vitro and Chemical Focus

Enzymatic Biotransformation in Isolated Systems (e.g., Rat Hepatocytes)

The primary in vitro model for studying the hepatic metabolism of 3-(4-isobutyl-2-methylphenyl)propanal has been isolated rat hepatocytes. These systems provide a robust and biologically relevant environment, containing a full complement of phase I and phase II metabolic enzymes. When incubated with rat hepatocytes, this compound undergoes enzymatic conversion.

While specific quantitative data on the rates of metabolism are not extensively published, it is understood that the compound is subject to biotransformation. The expected primary metabolic reactions for a compound of this structure would involve the oxidation of the propanal side chain and hydroxylation of the isobutyl group. The aldehyde functional group is a primary target for oxidation, likely mediated by aldehyde dehydrogenase (ALDH), to form the corresponding carboxylic acid. Furthermore, the isobutyl side chain is susceptible to hydroxylation, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes.

Elucidation of Metabolic Pathways and Intermediate Formation

The metabolic pathways of this compound have been investigated primarily to confirm the absence of a specific toxic metabolic route. The key focus has been the prevention of the formation of a benzoic acid derivative, a known toxic metabolite of some similar phenylpropanal compounds.

The anticipated, though not definitively detailed in public literature, metabolic pathway for this compound would likely proceed as follows:

Oxidation of the Aldehyde: The propanal moiety is expected to be oxidized to 3-(4-isobutyl-2-methylphenyl)propanoic acid. This is a common and rapid metabolic step for many aldehydes.

Hydroxylation of the Isobutyl Group: The isobutyl side chain can undergo hydroxylation at various positions, leading to the formation of one or more hydroxylated metabolites. This is a classic phase I detoxification pathway.

Further Oxidation: The hydroxylated intermediates could be further oxidized to form more polar metabolites, such as carboxylic acids.

Conjugation: The resulting carboxylic acid and hydroxylated metabolites are then likely to undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body.

It is important to note that while these pathways are predicted based on the metabolism of similar structures, detailed studies identifying and quantifying each of these specific metabolites for this compound are not widely available.

Role of Ortho-Substitution in Preventing Benzoic Acid Metabolite Formation

The most significant finding from mechanistic studies of this compound is the pivotal role of the ortho-methyl group in directing its metabolism away from a toxic pathway. researchgate.net For some para-substituted phenylpropanals, such as Lilial (3-(4-tert-butylphenyl)butanal), a metabolic pathway exists that leads to the formation of a p-alkyl-benzoic acid derivative. researchgate.net These benzoic acid metabolites have been linked to reproductive toxicity in animal studies. researchgate.net

The presence of the methyl group at the ortho-position (the 2-position of the phenyl ring) in this compound creates steric hindrance. nih.gov This steric bulk is believed to inhibit the enzymatic machinery responsible for the series of reactions that would otherwise lead to the cleavage of the propanal side chain and subsequent oxidation to a benzoic acid derivative. nih.gov In vitro studies using rat hepatocytes have confirmed that this ortho-methylated compound does not lead to the formation of the corresponding benzoic acid metabolite. researchgate.net This intentional structural modification is a prime example of designing a safer chemical by understanding and controlling its metabolic fate.

Structure-Metabolism Relationships of Alkyl-Phenylpropanal Derivatives

The study of this compound in the context of other alkyl-phenylpropanal derivatives provides a clear illustration of structure-metabolism relationships. The key structural determinants influencing the metabolic pathway and potential toxicity are the nature and position of the alkyl substituents on the phenyl ring.

| Feature | Influence on Metabolism | Example |

| Para-alkylation (without ortho-substitution) | Can lead to the formation of potentially toxic p-alkyl-benzoic acid metabolites. | Lilial (3-(4-tert-butylphenyl)butanal) |

| Ortho-methylation | Sterically hinders the metabolic pathway leading to benzoic acid formation, directing metabolism towards detoxification pathways. | This compound |

Table 1: Structure-Metabolism Relationships of Alkyl-Phenylpropanal Derivatives

This relationship underscores the importance of substituent position in drug and chemical design to mitigate metabolic activation to toxic species.

Comparative Mechanistic Studies with Related Phenylpropanal Analogues

Comparative studies with analogues like Lilial are essential to contextualize the metabolic profile of this compound.

As previously mentioned, in vitro studies with rat hepatocytes have demonstrated that while Lilial is metabolized to its corresponding benzoic acid derivative, this compound is not. researchgate.net This comparative data provides strong evidence for the protective effect of the ortho-methyl group.

These comparative mechanistic studies are crucial for the development of safer alternatives in the fragrance industry. By understanding the metabolic pathways of a range of analogues, chemists can predict and design new molecules with favorable safety profiles, avoiding structural motifs that are known to be associated with metabolic activation to toxic compounds. The development of this compound is a direct result of such comparative investigations. researchgate.netnih.gov

Role As a Chemical Intermediate in Organic Synthesis

Precursor for Complex Organic Molecule Synthesis

The aldehyde functional group in 3-(4-Isobutyl-2-methylphenyl)propanal is a key reactive site, enabling a variety of chemical transformations for the synthesis of more intricate organic structures. This versatility allows it to serve as a foundational element in multi-step synthetic pathways.

Key synthetic routes have been developed for the production of this compound itself, highlighting its importance as a target molecule. These methods include carbonylation, Heck reactions, and Friedel–Crafts reactions, starting from feedstocks like 1-isobutyl-3-methylbenzene. acs.org One established industrial synthesis involves the reaction of 4-isobutyl-2-methylbenzaldehyde with ethyl vinyl ether, followed by hydrogenation. acs.org

The true value of this compound as a precursor is demonstrated in the synthesis of its derivatives. For instance, it has been used as a starting material to create novel compounds with modified aromatic nuclei to study structure-odor relationships. researchgate.net These syntheses showcase the utility of the propanal side chain in further chemical modifications.

The aldehyde group can readily undergo a range of well-established organic reactions, further expanding its synthetic utility. These potential transformations, based on the known reactivity of aldehydes, are outlined in the table below.

Table 1: Potential Synthetic Transformations of the Aldehyde Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | KMnO4, K2Cr2O7/H2SO4 | Carboxylic Acid | Synthesis of anti-inflammatory drug precursors (e.g., Ibuprofen analogues) |

| Reduction | NaBH4, LiAlH4, H2/catalyst | Primary Alcohol | Introduction of hydroxyl functionalities for further reactions |

| Grignard Reaction | RMgX | Secondary Alcohol | Carbon-carbon bond formation, building molecular complexity |

| Wittig Reaction | Ph3P=CHR' | Alkene | Introduction of double bonds for further functionalization |

| Reductive Amination | NH3, H2/catalyst | Primary Amine | Synthesis of biologically active amines |

| Aldol (B89426) Condensation | Base or Acid catalyst | β-Hydroxy aldehyde/ketone | Formation of new carbon-carbon bonds and complex structures |

Building Block for Specialty Chemical Development

As a building block, this compound offers a unique combination of a substituted aromatic core and a reactive aldehyde side chain. This structure is particularly valuable for the development of specialty chemicals, where specific molecular architectures are required to achieve desired properties.

Its primary documented role is in the fragrance industry, where it is known as Nympheal®. mdpi.com It was developed as a safer and more potent alternative to other lily-of-the-valley scented aldehydes. mdpi.com The strategic placement of the methyl group on the benzene (B151609) ring is crucial, as it prevents metabolic conversion to the corresponding benzoic acid, a pathway linked to toxicity in similar compounds. researchgate.netmdpi.com This highlights its successful design as a specialty chemical for a specific application.

The synthesis of various derivatives of this compound for research into structure-odor relationships further underscores its utility as a versatile building block. By modifying the aromatic ring or the propanal side chain, chemists can fine-tune the olfactory properties of the resulting molecules. researchgate.net

Beyond fragrances, the structural motifs present in this compound could be leveraged in the development of other specialty chemicals. For example, the substituted phenylpropanal structure is a common feature in various biologically active compounds. The inherent reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups, making it a valuable starting point for the synthesis of small-molecule libraries for drug discovery.

Potential for Polymer and Material Science Applications

While the primary application of this compound has been in the fragrance industry, its chemical structure suggests potential, though largely unexplored, applications in polymer and material science. The presence of both an aldehyde group and an aromatic ring provides avenues for its incorporation into polymeric structures.

Aromatic aldehydes, in general, can be utilized as monomers or modifying agents in the synthesis of various polymers. For instance, they can participate in condensation polymerization reactions. The aldehyde group can react with compounds containing active methylene (B1212753) groups or with phenols to form resinous materials. Phenol-aldehyde resins, a significant class of thermosetting polymers, are formed through the reaction of phenols with aldehydes. While formaldehyde (B43269) is the most common aldehyde used, other aldehydes can be employed to impart specific properties to the resulting polymer. The bulky isobutyl and methyl substituents on the phenyl ring of this compound could potentially lead to polymers with altered physical properties, such as increased solubility or modified thermal stability, compared to polymers synthesized from simpler aromatic aldehydes.

Furthermore, the aldehyde functionality can be used to modify existing polymers. For example, polymers with pendant amine groups could be functionalized through reductive amination with this compound. This would attach the substituted phenylpropyl group to the polymer backbone, which could influence the material's surface properties, such as hydrophobicity or its interaction with other molecules.

The aromatic ring also offers possibilities for incorporation into advanced materials. Aryl-containing polymers are often valued for their thermal stability and mechanical strength. While there is no specific research detailing the use of this compound in this context, its structure is analogous to other aromatic monomers used in the synthesis of high-performance polymers.

It is important to note that these applications in polymer and material science are theoretical and based on the known reactivity of its functional groups. Further research would be necessary to explore and validate these potential uses.

Future Directions in Research on 3 4 Isobutyl 2 Methylphenyl Propanal

Exploration of Novel Catalytic Systems for Synthesis

The current multi-kilogram scale-up synthesis of 3-(4-isobutyl-2-methylphenyl)propanal has been achieved through a multi-step process involving electrophilic bromination, Grignard reaction with dimethylformamide, and subsequent transformations. acs.org While effective, this route presents opportunities for improvement, particularly through the development of more efficient and sustainable catalytic systems.

Future research will likely focus on catalytic routes that can reduce the number of synthetic steps and improve atom economy. Explored avenues for similar molecules have included carbonylation, Heck reactions, and Friedel-Crafts reactions. acs.org The strategic placement of the ortho-methyl group, while beneficial for the compound's biological safety, introduces regiochemical challenges that new catalytic systems must overcome. acs.org

Potential areas for exploration include:

Direct C-H Functionalization: Developing catalysts that can directly introduce the propanal moiety onto the 1-isobutyl-3-methylbenzene starting material would represent a significant leap in efficiency, bypassing the need for halogenation and stoichiometric organometallic reagents.

Tandem Catalysis: Investigating catalytic systems that can perform multiple transformations in a single pot, such as a hydroformylation-isomerization sequence starting from a different precursor, could streamline the synthesis.

Biocatalysis: The use of enzymes or engineered microorganisms could offer a highly selective and environmentally benign route to the target molecule or key intermediates.